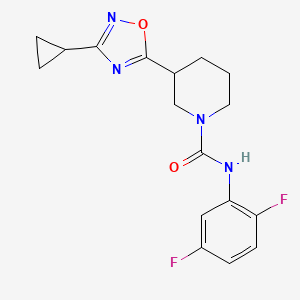![molecular formula C14H19F3N2O3S B6451693 2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2549015-42-9](/img/structure/B6451693.png)
2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and a propane-2-sulfonyl group attached to a pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trifluoromethyl group is also quite stable, but can be transformed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the presence of the sulfonyl group could make the compound more polar and potentially increase its solubility in water .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
PTMP: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. This method is widely used for carbon–carbon bond formation. The success of SM coupling arises from its mild reaction conditions and functional group tolerance. Specifically, PTMP serves as an organoboron reagent, facilitating the transmetalation step in the process. The Pd–C bond formation occurs through oxidative addition, while transmetalation involves the transfer of nucleophilic organic groups from boron to palladium .
Piperidine Derivatives
Researchers have explored PTMP derivatives in the synthesis of piperidines. These derivatives exhibit diverse structures, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. PTMP-based scaffolds contribute to the development of novel compounds with potential biological activities .
Selective Androgen Receptor Modulators (SARMs)
Asano et al. optimized the structure of PTMP derivatives to create selective androgen receptor modulators (SARMs). Specifically, they synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives, aiming to modify the pharmacokinetic profile. These compounds hold promise in the field of androgen receptor modulation .
Orientations Futures
Propriétés
IUPAC Name |
2-[(1-propan-2-ylsulfonylpyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3S/c1-10(2)23(20,21)19-7-6-11(8-19)9-22-13-5-3-4-12(18-13)14(15,16)17/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQITDIZYQUCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(C1)COC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B6451611.png)
![6-{1-[2-(2-fluorophenoxy)acetyl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6451615.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6451619.png)
![N-[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451620.png)

![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451657.png)
![2-(5-methylpyrazine-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6451663.png)
![N-methyl-N-[1-(thiophene-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451670.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine](/img/structure/B6451673.png)
![4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6451681.png)
![1-(4-chlorophenyl)-3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]urea](/img/structure/B6451683.png)
![6-methyl-3-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6451694.png)
![N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451700.png)
![2-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6451705.png)